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Introduction

The influenza A virus nucleoprotein (NP) is a major target for cytotoxic T lymphocytes (CTLSs),
with the NP (366-374) peptide (ASNENMETM) being an immunodominant epitope in the
context of the murine MHC class | molecule H-2Db.[1] This application note details an in vivo
cytotoxicity assay to assess the efficacy of CTLs in recognizing and eliminating target cells
presenting the NP (366-374) peptide. This assay is crucial for evaluating the cellular immune
response generated by influenza infection or vaccination.[2]

Principle of the Assay

The assay involves the adoptive transfer of two populations of syngeneic splenocytes into a
recipient mouse that has been previously immunized or infected to generate NP (366-374)-
specific CTLs. One population of splenocytes (the target population) is pulsed with the NP
(366-374) peptide and labeled with a high concentration of a fluorescent dye (e.g., CFSEhigh).
The other population (the control population) is not pulsed with the peptide and is labeled with
a low concentration of the same dye (CFSElow). The in vivo elimination of the peptide-pulsed
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target cells by CTLs is quantified by comparing the ratio of the CFSEhigh to CFSElow
populations in the spleen of immunized versus non-immunized control mice.

Data Presentation

The quantitative data from a typical in vivo cytotoxicity assay can be summarized as follows:

Table 1: In Vivo Cytotoxicity against NP (366-374) Peptide-Pulsed Target Cells

Target Cells .
] Control Cells Ratio .
(CFSEhigh, % Specific
Group . (CFSElow, (Target/Control .
Peptide- Lysis
Unpulsed) )
Pulsed)
Control Mouse
] ] 1,500,000 1,500,000 1.0 0%
(Unimmunized)
Immunized
300,000 1,450,000 0.207 79.3%
Mouse 1
Immunized
350,000 1,520,000 0.230 77.0%
Mouse 2
Immunized
280,000 1,480,000 0.189 81.1%
Mouse 3
Average 310,000 1,483,333 0.209 79.1%

Note: Cell counts are representative values obtained from flow cytometric analysis of
splenocytes.

Table 2: Ex Vivo 51Cr Release Assay with Splenocytes from Immunized Mice
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. % Specific Lysis (NP 366- % Specific Lysis
Effector:Target Ratio

374 Pulsed Targets) (Unpulsed Targets)
100:1 65% 5%
50:1 48% 3%
25:1 32% 2%
12.5:1 18% 1%

Note: This table represents typical data from an in vitro confirmation of cytotoxic activity using

splenocytes from immunized mice as effector cells.[3][4]

Experimental Protocols

1.

Preparation of Peptide Stock Solution

Synthesize or procure high-purity (>95%) influenza NP (366-374) peptide (ASNENMETM).
Dissolve the peptide in sterile, endotoxin-free DMSO to create a 10 mg/mL stock solution.
Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

For working solutions, dilute the stock in sterile PBS to the desired concentration (e.g., 1
mg/mL).

. Immunization of Mice
Use C57BL/6 mice (H-2b haplotype), 6-8 weeks old.

For viral infection, intranasally infect mice with a sublethal dose of influenza A virus (e.g.,
A/PR/8/34).

For peptide immunization, emulsify the NP (366-374) peptide with an appropriate adjuvant
(e.g., Complete Freund's Adjuvant for priming, Incomplete Freund's Adjuvant for boosts).

Inject the peptide-adjuvant emulsion subcutaneously or intraperitoneally.
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Allow 7-10 days for the development of a primary CTL response.
. Preparation of Target and Control Splenocytes
Euthanize a naive C57BL/6 mouse and aseptically harvest the spleen.

Prepare a single-cell suspension by gently dissociating the spleen through a 70 um cell
strainer.

Lyse red blood cells using an ACK lysis buffer.
Wash the splenocytes twice with sterile PBS and resuspend in RPMI-1640 medium.
Count the viable cells using a hemocytometer or an automated cell counter.
Divide the cell suspension into two equal aliquots.
. Peptide Pulsing and Fluorescent Labeling
Target Population (CFSEhigh):

o Incubate one aliquot of splenocytes with the NP (366-374) peptide (1-10 pg/mL) for 1 hour
at 37°C.[5]

o Wash the cells to remove excess peptide.

o Resuspend the cells in pre-warmed PBS containing a high concentration of CFSE (e.g., 5
uM).

o Incubate for 10 minutes at 37°C, protected from light.

[¢]

Quench the labeling reaction by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.
Control Population (CFSElow):
o Incubate the second aliquot of splenocytes in medium without peptide for 1 hour at 37°C.

o Resuspend the cells in pre-warmed PBS containing a low concentration of CFSE (e.g., 0.5
uM).
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o Incubate for 10 minutes at 37°C, protected from light.
o Quench the reaction as described above.
5. Adoptive Transfer and In Vivo Killing
e Wash both the CFSEhigh and CFSElow cell populations twice with sterile PBS.
e Resuspend each population to a concentration of 5 x 107 cells/mL in sterile PBS.
e Mix the two populations at a 1:1 ratio.

e Inject 200 pL of the mixed cell suspension (containing 5 x 106 of each cell type)
intravenously into the tail vein of immunized and control (unimmunized) mice.[6]

 Allow the in vivo killing to proceed for 4-18 hours.[6]

6. Analysis of Cytotoxicity

» Euthanize the recipient mice and harvest their spleens.

e Prepare single-cell suspensions from the spleens as described in section 3.

e Acquire the cells on a flow cytometer, collecting a sufficient number of events (e.g., 500,000
to 1,000,000).

o Gate on the live lymphocyte population based on forward and side scatter.

o Analyze the CFSE fluorescence to distinguish the CFSEhigh (target) and CFSElow (control)
populations.

o Calculate the percentage of specific lysis using the following formula:
o Ratio = (% CFSEhigh cells / % CFSElow cells)

o % Specific Lysis = [1 - (Ratioimmunized / Ratiocontrol)] x 100

Mandatory Visualization
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Experimental Workflow for In Vivo Cytotoxicity Assay
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Caption: Workflow of the in vivo cytotoxicity assay.
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Caption: TCR signaling in a CTL leading to target cell killing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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